

L-Allose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Allose*

Cat. No.: *B117824*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allose, a rare monosaccharide and an epimer of L-glucose, holds potential for various applications in research and development. As an L-sugar, it is generally not metabolized by most organisms in the same way as its D-enantiomer, making it an interesting candidate for studies in glycobiology, as a potential therapeutic agent, and as a building block in synthetic chemistry. This technical guide provides an in-depth overview of **L-Allose**, covering its chemical and physical properties, synthesis and purification methods, and what is currently known about its biological role.

Chemical and Physical Properties

L-Allose is an aldohexose with the chemical formula C₆H₁₂O₆. Two CAS Registry Numbers are commonly associated with **L-Allose**: 7635-11-2 and 39392-62-6. Its structure is characterized by the specific stereochemistry of its hydroxyl groups.

Property	Value	Reference
CAS Registry Number	7635-11-2, 39392-62-6	
Molecular Formula	C ₆ H ₁₂ O ₆	
Molecular Weight	180.16 g/mol	
Appearance	White crystalline powder	
Melting Point	128-129 °C	
Solubility	Soluble in water	

Synthesis of L-Allose

The rarity of **L-Allose** in nature necessitates its production through synthetic routes, which can be broadly categorized into enzymatic and chemical methods.

Enzymatic Synthesis

A prominent enzymatic method for **L-Allose** production involves the isomerization of L-psicose, catalyzed by the enzyme L-ribose isomerase (L-RI).

Experimental Protocol: Enzymatic Synthesis of **L-Allose**

This protocol is based on the use of immobilized L-ribose isomerase from *Cellulomonas parahominis* MB426.[\[1\]](#)

- Enzyme Immobilization: The recombinant L-ribose isomerase, expressed in a suitable host such as *E. coli*, is purified and subsequently immobilized on a solid support, for example, DIAION HPA25L resin. Immobilization allows for easier separation of the enzyme from the reaction mixture and its reuse.
- Reaction Mixture Preparation: A 10% (w/v) solution of L-psicose is prepared in a suitable buffer.
- Isomerization Reaction: The immobilized L-RI is added to the L-psicose solution. The reaction is carried out at 40°C with gentle agitation.

- Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of **L-Allose** and the remaining L-psicose.
- Equilibrium and Yield: The reaction is allowed to proceed until it reaches equilibrium. At this point, a yield of approximately 35% **L-Allose** from L-psicose can be expected.[1]

[Click to download full resolution via product page](#)

Chemical Synthesis

A classical chemical approach to synthesize **L-Allose** is the cyanohydrin reaction starting from L-ribose.[2] This method involves the extension of the carbon chain of the starting aldopentose.

Experimental Protocol: Chemical Synthesis of **L-Allose** (General Steps)

While a detailed modern protocol is not readily available in the cited literature, the general steps of the cyanohydrin synthesis of **L-allose** from L-ribose are as follows:

- Cyanohydrin Formation: L-ribose is reacted with hydrogen cyanide (or a source of cyanide, such as NaCN/H⁺) to form two epimeric cyanohydrins at the new chiral center (C2).
- Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming aldonic acids. This is typically achieved under acidic or basic conditions.
- Lactonization: The aldonic acids are then converted to their corresponding γ -lactones.
- Reduction: The lactones are reduced to the corresponding aldohexoses. This reduction is stereospecific and yields a mixture of **L-allose** and its C2 epimer, L-altrose.
- Separation: The resulting mixture of **L-allose** and L-altrose must then be separated using techniques such as fractional crystallization or chromatography.

Purification of **L-Allose**

The final step in obtaining pure **L-Allose**, from either enzymatic or chemical synthesis, is a robust purification process.

Crystallization

For the purification of **L-Allose** from the enzymatic reaction mixture, a straightforward crystallization protocol can be employed.

Experimental Protocol: Purification by Crystallization

- Enzyme Removal: If an immobilized enzyme is used, it is first removed by filtration. For soluble enzymes, a protein precipitation step may be necessary.
- Concentration: The resulting sugar solution, containing **L-Allose** and unreacted starting material, is concentrated under reduced pressure. The solution is typically concentrated to about 70% solids.[\[1\]](#)
- Cooling and Crystallization: The concentrated syrup is then cooled to induce crystallization. Keeping the solution at 4°C facilitates the formation of **L-Allose** crystals.[\[1\]](#)
- Isolation: The crystals of **L-Allose** are collected by filtration and washed with a cold solvent to remove residual syrup.
- Drying: The purified crystals are then dried under vacuum. A final yield of around 23% from the initial L-psicose has been reported using this method.

Chromatographic Purification

For mixtures that are difficult to separate by crystallization, such as the epimeric mixture from chemical synthesis, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of sugars.

Experimental Protocol: HPLC Purification (General Approach)

A common method for separating underivatized carbohydrates is High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD).

- Column: A high-pH anion-exchange column, such as one based on a polystyrene-divinylbenzene copolymer with a quaternary ammonium functional group, is suitable for separating aldoses.
- Mobile Phase: An isocratic or gradient elution with a sodium hydroxide (NaOH) solution is typically used. For the separation of all aldohexoses, a 20 mM NaOH eluent has been shown to be effective.
- Detection: Pulsed Amperometric Detection (PAD) is a sensitive and selective method for detecting carbohydrates without the need for derivatization.
- Fraction Collection: Fractions corresponding to the **L-Allose** peak are collected.
- Desalting and Lyophilization: The collected fractions are desalted and then lyophilized to obtain the pure **L-Allose**.

Biological Role and Signaling Pathways

The biological activity of **L-Allose** is an area where research is still very limited, and much of the available literature on the bioactivity of "allose" refers to its enantiomer, D-Allose. D-Allose has been reported to have various effects, including anti-cancer, anti-inflammatory, and cryoprotective properties.

There is a scarcity of studies specifically investigating the biological roles and signaling pathways of **L-Allose**. One study that screened all aldohexose stereoisomers for their effects on the nematode *Caenorhabditis elegans* found that D-allose, D-talose, and L-idose exhibited considerable growth inhibition. While this study included L-sugars, it did not report a specific significant activity for **L-Allose** itself.

Due to the lack of specific data on **L-Allose** signaling pathways, a diagram for this section cannot be provided at this time. Researchers are encouraged to investigate the potential unique biological effects of **L-Allose**, which may differ significantly from those of D-Allose due to stereospecific interactions with biological macromolecules.

Conclusion

L-Allose remains a rare sugar with underexplored potential. While methods for its synthesis and purification have been established, there is a significant knowledge gap regarding its biological functions and mechanisms of action. This technical guide provides a summary of the current state of knowledge and highlights the need for further research to unlock the potential applications of **L-Allose** in various scientific and therapeutic fields. The detailed protocols and data presented herein should serve as a valuable resource for researchers embarking on the study of this intriguing monosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [L-Allose: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117824#cas-registry-number-for-l-allose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com